(1-Fluorocyclopentyl)methanesulfonyl chloride
Overview
Description
(1-Fluorocyclopentyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C6H10ClFO2S and its molecular weight is 200.66 g/mol. The purity is usually 95%.
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Biological Activity
(1-Fluorocyclopentyl)methanesulfonyl chloride, with the chemical formula CHClFOS and CAS number 1803570-66-2, is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
This compound can be synthesized through various methods, typically involving the reaction of cyclopentane derivatives with methanesulfonyl chloride in the presence of a base. The presence of the fluorine atom enhances its electrophilic character, making it a useful intermediate in organic synthesis.
Chemical Structure
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophiles such as amines and alcohols, leading to the formation of various biologically active derivatives. The sulfonyl group is known for its role in modifying biological molecules, influencing their function and activity.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that sulfonamide derivatives, including those derived from methanesulfonyl chlorides, exhibit significant anticancer properties. For instance, a study demonstrated that sulfonamide compounds could inhibit the myeloid cell leukemia-1 protein, promoting apoptosis in cancer cells .
- Antimicrobial Properties : Compounds similar to this compound have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Neuroprotective Effects : Some studies have suggested that sulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in neurodegenerative diseases. This inhibition may provide a therapeutic avenue for conditions such as Alzheimer’s disease .
Table 1: Biological Activities of Sulfonamide Derivatives
Compound Type | Biological Activity | Reference |
---|---|---|
Sulfonamide A | Anticancer (inhibition of Bcl-2) | |
Sulfonamide B | Antimicrobial | |
Sulfonamide C | Neuroprotective |
Property | Value |
---|---|
Molecular Formula | CHClFOS |
Molecular Weight | 200.65 g/mol |
Purity | 97% |
Boiling Point | Not specified |
Density | Not specified |
Safety and Toxicology
This compound is classified as highly toxic and corrosive. Exposure can lead to severe skin burns and respiratory issues. Safety precautions must be taken when handling this compound, including using appropriate personal protective equipment and working in a fume hood.
Properties
IUPAC Name |
(1-fluorocyclopentyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZUFNQVFPFKQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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